molecular formula C11H7ClN2O3 B5851418 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide

2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide

Cat. No. B5851418
M. Wt: 250.64 g/mol
InChI Key: BZBZBSXAXNNPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide, also known as CDK9 inhibitor, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of Cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation.

Mechanism of Action

2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide acts as a competitive inhibitor of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide, which prevents the phosphorylation of RNA polymerase II and leads to the inhibition of transcription elongation. This results in the downregulation of genes that are critical for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The inhibition of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide by 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been shown to have a range of biochemical and physiological effects. It leads to the downregulation of genes involved in cell cycle progression, DNA damage repair, and anti-apoptotic pathways. The compound also induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is its high selectivity for 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide, which minimizes off-target effects. The compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of the compound is its relatively low solubility, which can make it challenging to use in some experimental settings.

Future Directions

There are several future directions for research on 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide. One area of focus is the development of more potent and selective 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide inhibitors that can overcome resistance mechanisms and improve therapeutic efficacy. Another direction is the investigation of the compound's potential use in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves a series of chemical reactions, including the condensation of 2-chlorobenzoyl chloride with glycine, followed by cyclization and further modification. The synthesis process has been optimized to achieve high yield and purity of the final product.

Scientific Research Applications

2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. 2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a key regulator of transcription elongation, and its inhibition has been shown to have anti-tumor effects in various cancer types, including leukemia, breast cancer, and prostate cancer. The compound has also been investigated for its potential use in combination with other cancer therapies to enhance their efficacy.

properties

IUPAC Name

2-chloro-5-(2,5-dioxopyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-8-2-1-6(5-7(8)11(13)17)14-9(15)3-4-10(14)16/h1-5H,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBZBSXAXNNPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzamide

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